molecular formula C22H22N2O4 B11504517 8-methoxy-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one

8-methoxy-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one

Cat. No.: B11504517
M. Wt: 378.4 g/mol
InChI Key: XIWVIURHOBFXBF-UHFFFAOYSA-N
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Description

8-METHOXY-3-[4-(4-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the piperazine moiety in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

The synthesis of 8-METHOXY-3-[4-(4-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

8-METHOXY-3-[4-(4-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like glacial acetic acid and reducing agents depending on the desired product. The major products formed from these reactions would depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 8-METHOXY-3-[4-(4-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the brain . This action is crucial in improving cognitive functions in neurodegenerative diseases.

Comparison with Similar Compounds

8-METHOXY-3-[4-(4-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE can be compared with other chromen-2-one derivatives and piperazine-containing compounds. Similar compounds include:

The uniqueness of 8-METHOXY-3-[4-(4-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE lies in its specific structure, which combines the chromen-2-one core with a piperazine moiety, enhancing its pharmacological properties and making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

8-methoxy-3-[4-(4-methylphenyl)piperazine-1-carbonyl]chromen-2-one

InChI

InChI=1S/C22H22N2O4/c1-15-6-8-17(9-7-15)23-10-12-24(13-11-23)21(25)18-14-16-4-3-5-19(27-2)20(16)28-22(18)26/h3-9,14H,10-13H2,1-2H3

InChI Key

XIWVIURHOBFXBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O

Origin of Product

United States

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